molecular formula C14H16ClN3S B2438036 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole CAS No. 1154574-50-1

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole

Cat. No.: B2438036
CAS No.: 1154574-50-1
M. Wt: 293.81
InChI Key: MOWFFVHZJFJEIV-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a chloro group at the fourth position, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxygen-containing derivatives of the piperidine ring.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Substituted derivatives of the thiadiazole ring with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole involves its interaction with monoamine oxidase enzymes. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This is achieved through the inhibition of monoamine oxidase, which prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and enhancing neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The chloro group on the thiadiazole ring allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its selective action on monoamine oxidase enzymes makes it a valuable compound for studying neurotransmitter regulation and developing treatments for neurological disorders .

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWFFVHZJFJEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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